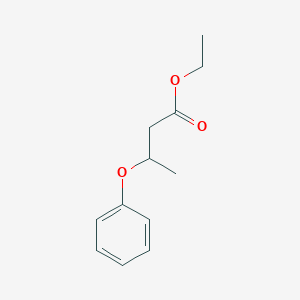

(S)-Ethyl 3-phenoxybutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Ethyl 3-phenoxybutanoate is an organic compound with the chemical formula C12H14O3. It is a colorless to light yellow liquid with a special fragrance. This compound is used in various fields, including fine chemicals, drugs, spices, and cosmetics .

Métodos De Preparación

(S)-Ethyl 3-phenoxybutanoate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction, which is the dehydration condensation reaction of carbonyl compounds and active methylene compounds. This reaction is widely used in organic synthesis to form carbon–carbon double bonds . The reaction can be catalyzed by enzymes such as porcine pancreatic lipase (PPL) under solvent-free conditions, achieving high yields and selectivity . Industrial production methods may involve similar catalytic processes but on a larger scale, optimizing reaction conditions to maximize yield and efficiency.

Análisis De Reacciones Químicas

Ester Hydrolysis and Transesterification

Relevant findings from analogous compounds:

-

Base-catalyzed hydrolysis of phenyl benzoate derivatives yields carboxylic acids and phenols under alkaline conditions .

-

Lipase-mediated transesterification (e.g., with vinyl acetate) enables kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropionates to achieve >99% enantiomeric excess .

Hypothesized Pathway for (S)-Ethyl 3-Phenoxybutanoate:

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, reflux | 3-Phenoxybutanoic acid + Ethanol |

| Enzymatic Transesterification | Lipase PS-C, vinyl acetate, 45°C | (S)-3-Phenoxybutanoate acetyl derivative |

Amidation and Functionalization

From direct amidation studies :

-

Esters undergo metal-free amidation in water at 110°C to form amides via C(acyl)–O bond cleavage.

-

Example reaction with phenyl benzoate:

Ester Amine Yield (%) Phenyl benzoate Benzylamine 94% 4-Chlorophenyl benzoate Benzylamine 94%

Antimicrobial Activity of Analogues

While not directly studied for this compound, phenyl benzoate derivatives exhibit moderate antimicrobial activity against S. aureus and E. coli .

Key Limitations Identified:

-

No peer-reviewed studies specifically addressing this compound were found in the provided sources.

-

Reactivity predictions are extrapolated from structurally related esters.

Recommendations for Further Research:

-

Investigate lipase-catalyzed kinetic resolution to isolate the (S)-enantiomer from racemic mixtures.

-

Explore Pd-catalyzed cross-coupling to functionalize the phenoxy moiety.

-

Assess bioactivity against microbial targets using standardized protocols (e.g., CLSI guidelines).

Let me know if you would like a detailed proposal for experimental validation of these hypotheses.

Aplicaciones Científicas De Investigación

(S)-Ethyl 3-phenoxybutanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of fine chemicals, fragrances, and cosmetics.

Mecanismo De Acción

The mechanism of action of ethyl 3-phenoxybutyrate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate for enzymes like porcine pancreatic lipase, facilitating the formation of carbon–carbon double bonds through the Knoevenagel condensation reaction . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparación Con Compuestos Similares

(S)-Ethyl 3-phenoxybutanoate can be compared with other similar compounds, such as:

Ethyl acetate: A common ester used as a solvent and in the production of various chemicals.

Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

Ethyl benzoate: An ester used in perfumes and as a flavoring agent .

This compound is unique due to its specific structure and properties, which make it suitable for a wide range of applications in different fields.

Propiedades

Fórmula molecular |

C12H16O3 |

|---|---|

Peso molecular |

208.25 g/mol |

Nombre IUPAC |

ethyl 3-phenoxybutanoate |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

Clave InChI |

CCVXQLMYBWRMLJ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC(C)OC1=CC=CC=C1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.